(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride
Description
(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol hydrochloride (CAS: 2377004-59-4) is a spirocyclic compound characterized by a fused bicyclic structure containing oxygen (oxa) and nitrogen (aza) atoms. Its molecular formula is C₉H₁₈ClNO₃, with a molecular weight of 223.70 g/mol . It is commercially available through global suppliers such as Enamine Ltd., Norquay Technology, and Apex Medichem .
Properties
IUPAC Name |
(3R,4S)-9-oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c11-7-5-9(10-6-8(7)12)1-3-13-4-2-9;/h7-8,10-12H,1-6H2;1H/t7-,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLWOXOOUAOLNU-KZYPOYLOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C(CN2)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12C[C@@H]([C@@H](CN2)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the hydroxyl groups. One common method involves the reaction of a suitable precursor with a reagent that induces spirocyclization, followed by functionalization to introduce the hydroxyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Key Structural Variations
The table below highlights critical differences between the target compound and its analogs:
Solubility and Stability
- The diol groups in the target compound confer high aqueous solubility (>50 mg/mL predicted), advantageous for parenteral formulations. Analogous compounds like 3-benzyl-3-azaspiro[5.5]undecane hydrochloride are less soluble (<10 mg/mL) due to hydrophobic benzyl groups .
- 3-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS: 1380300-88-8) lacks polar substituents, resulting in intermediate solubility (~20 mg/mL) .
Biological Activity
(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride is a compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by its molecular formula and has a molecular weight of approximately 203.7 g/mol. It is typically available in powder form, with a reported purity of 95% . The IUPAC name and structural identifiers are crucial for understanding its biochemical interactions.
Research indicates that (3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol may interact with various biological targets, including enzymes and receptors involved in signaling pathways. Some studies suggest it may inhibit specific proteins linked to disease processes:
- Type III Secretion System (T3SS) : In a study examining the inhibition of T3SS, high concentrations of related compounds showed significant inhibition of protein secretion in pathogenic bacteria, indicating potential antibacterial properties .
- Cellular Mechanisms : The compound has been noted for its ability to modulate cellular pathways that could lead to reduced inflammation or altered cell proliferation rates, although specific pathways remain under investigation.
Biological Activity
The biological activity of (3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol can be summarized as follows:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Modulates inflammatory cytokines | |
| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cell lines |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antibacterial Activity : A study demonstrated that derivatives of spirocyclic compounds similar to (3R,4S)-9-Oxa-1-azaspiro[5.5]undecane showed significant antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus at concentrations as low as 10 μM .
- Cancer Research : In vitro studies revealed that the compound induced apoptosis in various cancer cell lines through caspase activation pathways. This suggests its potential utility in developing anti-cancer therapies .
- Inflammation Models : Animal models treated with (3R,4S)-9-Oxa-1-azaspiro[5.5]undecane showed decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its role in modulating immune responses .
Q & A
Q. What are the established synthetic routes for (3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol hydrochloride, and what key intermediates are involved?
The synthesis typically involves constructing the spirocyclic core via cyclization reactions. For example, rac-(3R,4S)-9-oxa-1-azaspiro[5.5]undecane-3,4-diol hydrochloride (CAS: 1956370-88-9) is synthesized using stereoselective methods to control the configuration at the 3R and 4S positions. Key intermediates include protected amino alcohols and cyclic ether precursors, which are deprotected and purified via column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying stereochemistry and ring connectivity. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% as per commercial standards). X-ray crystallography may be employed for absolute configuration determination in crystalline forms .
Q. How should researchers handle and store this compound to ensure stability?
The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Solutions in solvents like methanol or DMSO should be prepared fresh and used immediately to avoid hydrolysis or oxidation. Long-term storage in lyophilized form is recommended for stability .
Advanced Research Questions
Q. What strategies are effective for resolving diastereomers during the synthesis of spirocyclic compounds like this one?
Diastereomeric mixtures can be resolved using preparative HPLC with chiral stationary phases. For example, a 2:1 diastereomer mixture of a related spirocyclic azaspiro compound was separated using a methanol-acetonitrile gradient, achieving >99% enantiomeric excess . Alternative approaches include kinetic resolution via enzymatic catalysis or crystallization-induced asymmetric transformation.
Q. How does the spirocyclic architecture influence biological activity, particularly in chemokine receptor antagonism?
The rigid spirocyclic scaffold enhances binding affinity to chemokine receptors by reducing conformational flexibility, as seen in structurally related triazaspiro derivatives. This compound’s 9-oxa-1-azaspiro[5.5]undecane core may mimic natural ligand conformations, enabling competitive inhibition of receptor-ligand interactions. Computational docking studies and mutagenesis assays are recommended to map binding sites .
Q. What role does the hydrochloride salt form play in bioavailability and crystallization?
The hydrochloride salt improves aqueous solubility, critical for in vitro bioactivity assays. Crystallization studies of similar compounds reveal that counterions like Cl⁻ stabilize the crystal lattice via hydrogen bonding with hydroxyl and amine groups, as evidenced by X-ray diffraction data. Salt formation also reduces hygroscopicity, enhancing storage stability .
Methodological and Contradiction Analysis
Q. How can researchers address discrepancies in reported bioactivity data for spirocyclic compounds?
Contradictions often arise from variations in assay conditions (e.g., cell lines, receptor isoforms) or impurity profiles. To mitigate this:
Q. What advanced applications does this compound have in materials science?
The spirocyclic structure’s rigidity and chirality make it suitable for asymmetric catalysis (e.g., as a ligand in transition-metal complexes) and as a building block for chiral polymers. Its high optical activity is leveraged in circularly polarized luminescence (CPL) materials for optoelectronic devices. Stability under thermal stress is a key advantage in polymer adhesives .
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Refer to Safety Data Sheets (SDS) for hazard statements (e.g., H315, H318, H335). Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Spills should be neutralized with inert absorbents and disposed of as hazardous waste. Avoid inhalation of dust or vapors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
